molecular formula C17H18N2O3S B5064886 N,N-diethyl-2-(4-nitrophenyl)sulfanylbenzamide

N,N-diethyl-2-(4-nitrophenyl)sulfanylbenzamide

Cat. No.: B5064886
M. Wt: 330.4 g/mol
InChI Key: JOWSUTHZKBJNEO-UHFFFAOYSA-N
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Description

N,N-diethyl-2-(4-nitrophenyl)sulfanylbenzamide is an organic compound that belongs to the class of sulfanylbenzamides It is characterized by the presence of a nitrophenyl group attached to a sulfanylbenzamide backbone, with diethyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-(4-nitrophenyl)sulfanylbenzamide typically involves the following steps:

    Nitration of Benzene: The initial step involves the nitration of benzene to form nitrobenzene. This is achieved by treating benzene with a mixture of concentrated sulfuric acid and nitric acid.

    Formation of 4-Nitrophenylsulfanylbenzene: Nitrobenzene is then reacted with thiophenol in the presence of a base such as sodium hydroxide to form 4-nitrophenylsulfanylbenzene.

    Amidation: The final step involves the reaction of 4-nitrophenylsulfanylbenzene with diethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-(4-nitrophenyl)sulfanylbenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The diethylamino group can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium catalyst.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: Various electrophiles such as alkyl halides.

Major Products Formed

    Reduction: Formation of N,N-diethyl-2-(4-aminophenyl)sulfanylbenzamide.

    Oxidation: Formation of N,N-diethyl-2-(4-nitrophenyl)sulfinylbenzamide or N,N-diethyl-2-(4-nitrophenyl)sulfonylbenzamide.

    Substitution: Formation of substituted derivatives depending on the electrophile used.

Scientific Research Applications

N,N-diethyl-2-(4-nitrophenyl)sulfanylbenzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-(4-nitrophenyl)sulfanylbenzamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with biological molecules. The sulfanyl group can undergo oxidation to form reactive intermediates that can interact with cellular components. The diethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives with different biological activities.

Properties

IUPAC Name

N,N-diethyl-2-(4-nitrophenyl)sulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-3-18(4-2)17(20)15-7-5-6-8-16(15)23-14-11-9-13(10-12-14)19(21)22/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOWSUTHZKBJNEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC=C1SC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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